molecular formula C5H5ClN2O2S B13965778 4-methylpyrimidine-2-sulfonyl Chloride

4-methylpyrimidine-2-sulfonyl Chloride

Cat. No.: B13965778
M. Wt: 192.62 g/mol
InChI Key: JNLQCGMVPSXOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyrimidine-2-sulfonyl Chloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is particularly notable for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrimidine-2-sulfonyl Chloride typically involves the chlorination of 4-methylpyrimidine-2-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrimidine-2-sulfonyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound readily reacts with nucleophiles, replacing the sulfonyl chloride group with other functional groups.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

4-Methylpyrimidine-2-sulfonyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as the sulfonation of proteins and peptides.

    Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpyrimidine-2-sulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonating agent, introducing sulfonyl groups into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrimidine-2-sulfonic Acid: The precursor to 4-Methylpyrimidine-2-sulfonyl Chloride, differing by the presence of a sulfonic acid group instead of a sulfonyl chloride group.

    2-Chloropyrimidine: Another pyrimidine derivative, but with a chlorine atom at the 2-position instead of a sulfonyl chloride group.

    4-Methylpyrimidine: The parent compound, lacking the sulfonyl chloride group.

Uniqueness

This compound is unique due to its sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of sulfonyl groups into a wide range of molecules. Its versatility and reactivity distinguish it from other similar compounds.

Properties

Molecular Formula

C5H5ClN2O2S

Molecular Weight

192.62 g/mol

IUPAC Name

4-methylpyrimidine-2-sulfonyl chloride

InChI

InChI=1S/C5H5ClN2O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3

InChI Key

JNLQCGMVPSXOIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.